molecular formula C22H20N4O3 B2650261 N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide CAS No. 1251616-24-6

N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide

Cat. No.: B2650261
CAS No.: 1251616-24-6
M. Wt: 388.427
InChI Key: JHZVWRHDCISOKB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a quinoline core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an N-linked 2,3-dimethylphenyl acetamide group. Its molecular architecture combines a bicyclic quinoline system with a 1,2,4-oxadiazole ring, a heterocycle known for its metabolic stability and bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-7-6-9-18(14(13)2)24-20(27)12-26-19-10-5-4-8-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZVWRHDCISOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline, 3-methyl-1,2,4-oxadiazole, and 2-oxo-1,2-dihydroquinoline derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the aniline derivative with the oxadiazole and quinoline derivatives under acidic or basic conditions.

    Acylation Reactions: Introducing the acetamide group through acylation using acetic anhydride or acetyl chloride.

    Cyclization Reactions: Forming the quinoline ring through cyclization reactions involving appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Reactions: Using metal catalysts to enhance reaction rates and selectivity.

    High-Pressure Reactions: Employing high-pressure reactors to facilitate difficult reactions.

    Purification Techniques: Utilizing crystallization, distillation, and chromatography for product purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Corresponding oxides or quinoline N-oxides.

    Reduction Products: Amines or alcohols.

    Substitution Products: Derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Anti-Exudative Acetamides ( )

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The triazole and furan substituents enhance hydrogen bonding and π-π stacking with biological targets .

Key Comparison: The target compound’s 1,2,4-oxadiazole and quinoline system may offer superior metabolic stability over triazole-furan derivatives due to reduced susceptibility to enzymatic oxidation.

Thiazolyl Acetamides ( )

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a twisted dichlorophenyl-thiazol conformation, forming hydrogen-bonded dimers. The dichlorophenyl group increases lipophilicity, while the thiazole ring enables metal coordination .

Quinazolinone-Based Acetamides ( )

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide features a quinazolinone core linked to a dichlorophenyl group. The dioxo-quinazolinone system enhances hydrogen-bonding capacity, which is critical for anticonvulsant activity .

Key Comparison: The target compound’s 2-oxo-1,2-dihydroquinoline moiety lacks the additional keto group of quinazolinone derivatives, possibly reducing polarity and altering pharmacokinetic profiles.

Triazolyl and Pyridazinyl Acetamides (–8)

  • C25H26N6O3S (CAS 692737-11-4): Contains a pyridazine-triazole hybrid with a 2,6-dimethylphenyl group. The ethyl-substituted triazole enhances steric bulk, while the pyridazine ring contributes to π-acidic interactions .
  • 790290-24-3 : A 1,2,4-triazole derivative with cyclopropyl and dichlorophenyl groups, optimizing steric and electronic properties for agrochemical applications .

Research Implications

  • Structural Advantages : The target compound’s 1,2,4-oxadiazole and dimethylphenyl groups balance lipophilicity and metabolic stability, making it a candidate for further pharmacological or agrochemical studies.
  • Limitations: Lack of chloro or polar substituents may reduce herbicidal potency compared to alachlor, but its heterocyclic complexity could unlock novel bioactivities.

Biological Activity

N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and an oxadiazole ring, contributing to its pharmacological properties. The molecular formula is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of approximately 376.46 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The oxadiazole and quinoline components may interact with specific enzymes or receptors, modulating their activity.
  • Cellular Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies demonstrate that derivatives containing the oxadiazole ring exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10.5
MCF7 (breast cancer)8.9
A549 (lung cancer)12.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives related to this compound. The study found that modifications to the oxadiazole ring enhanced anticancer activity significantly compared to earlier derivatives.

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